Cas no 1290625-37-4 (1-oxa-8-azaspiro[4.5]decan-3-ylmethanol)

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol is a heterocyclic compound featuring a spirocyclic structure combining oxygen and nitrogen within its ring system. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional framework, which enhances binding selectivity and metabolic stability. The hydroxymethyl group at the 3-position provides a versatile handle for further functionalization, enabling its use as a key intermediate in the synthesis of pharmacologically active molecules. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties, making it valuable in the development of CNS-targeting agents and other therapeutic compounds. The structural uniqueness of this molecule supports diverse synthetic applications.
1-oxa-8-azaspiro[4.5]decan-3-ylmethanol structure
1290625-37-4 structure
Product Name:1-oxa-8-azaspiro[4.5]decan-3-ylmethanol
CAS No:1290625-37-4
MF:C9H17NO2
MW:171.23678278923
CID:4566645
Update Time:2025-06-11

1-oxa-8-azaspiro[4.5]decan-3-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-Oxa-8-azaspiro[4.5]decane-3-methanol
    • (1-Oxa-8-Aza-Spiro[4.5]Dec-3-Yl)-Methanol(WX100582)
    • (1-OXA-8-AZA-SPIRO[4.5]DEC-3-YL)-METHANOL
    • 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol
    • Inchi: 1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2
    • InChI Key: AQNXRSGCZNEXPE-UHFFFAOYSA-N
    • SMILES: O1C2(CCNCC2)CC(CO)C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

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Additional information on 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol

Professional Introduction to 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol (CAS No. 1290625-37-4)

The compound 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol, identified by the CAS number 1290625-37-4, represents a structurally unique molecule with significant potential in the field of medicinal chemistry and bioorganic synthesis. Its spirocyclic framework, incorporating both an oxygen and nitrogen atom within a bicyclic system, makes it an intriguing candidate for further exploration in drug discovery and material science applications.

The nomenclature of this compound, derived from the systematic IUPAC naming conventions, highlights its core structural features: a spiro linkage between a five-membered oxygen-containing heterocycle (oxa) and a five-membered nitrogen-containing heterocycle (aza), followed by a decane backbone with a hydroxymethyl substituent at the third carbon position. This arrangement confers upon it distinct stereochemical and electronic properties that are highly relevant to its biological activity and synthetic utility.

In recent years, spirocyclic compounds have garnered considerable attention due to their ability to exhibit enhanced binding affinity and selectivity in biological targets. The presence of both oxygen and nitrogen atoms in close proximity within the spiro framework of 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol suggests potential for versatile interactions with biomolecules, including enzymes and receptors. This dual heteroatom system may facilitate the formation of multiple hydrogen bonds or other non-covalent interactions, which are critical for modulating biological function.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such complex molecules. Molecular modeling studies on 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol indicate that its rigid spiro structure could improve metabolic stability while maintaining effective binding at target sites. These insights are particularly valuable in the context of developing novel therapeutic agents where structural rigidity often correlates with improved drug-like properties.

The synthesis of 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol presents an intriguing challenge due to the need to construct both heterocyclic rings in a single step while maintaining regioselectivity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have opened new avenues for constructing such intricate frameworks efficiently. For instance, palladium-catalyzed coupling reactions between appropriately functionalized precursors could provide access to the desired spirocyclic core with high fidelity.

From a medicinal chemistry perspective, derivatives of 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol hold promise as scaffolds for exploring new pharmacophores. The hydroxymethyl group at the third carbon position offers opportunities for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and polar surface area. Such modifications are essential for optimizing bioavailability and minimizing off-target effects in drug candidates.

The biological activity of 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol has not yet been extensively studied; however, its structural motif suggests potential interactions with various biological targets. For example, its spirocyclic core could mimic natural products known to exhibit antimicrobial or anti-inflammatory effects. Preliminary in silico screening has identified possible binding pockets in enzymes associated with metabolic pathways relevant to neurological disorders or inflammatory diseases, warranting further experimental validation through high-throughput screening or structure-based drug design approaches.

The versatility of 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol also extends to material science applications, where its rigid spiro structure could impart unique mechanical or optical properties to polymers or functional materials. Researchers are exploring its incorporation into supramolecular assemblies or as a building block for liquid crystals due to its ability to form stable intermolecular interactions while maintaining conformational rigidity.

In conclusion,1-oxa-azaspiro[4.5]deca-3-ylmethanol(CAS No.1290625-37-4) represents a structurally fascinating molecule with broad utility across multiple scientific disciplines. Its unique spiro framework combined with functionalizable side chains positions it as a valuable scaffold for medicinal chemists seeking novel bioactive molecules while also offering exciting possibilities in advanced materials development.

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